![molecular formula C17H16N2O2 B2464185 N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-51-3](/img/structure/B2464185.png)
N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a nicotinic acid derivative that has been studied for the prevention and treatment of cancer by activating the RUNX3 gene .
Molecular Structure Analysis
The molecular structure of similar compounds often features strong hydrogen bonds. For example, in the case of N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, two of the triflate ligands in the structure are connected to the pincer cation by strong N–H⋯O hydrogen bonds . The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .Aplicaciones Científicas De Investigación
- DMFPC has demonstrated promising anticancer activity in preclinical studies. Researchers have explored its potential as a targeted therapy for specific cancer types, particularly melanoma. The compound’s mechanism of action involves inhibiting key signaling pathways involved in tumor growth and survival .
- DMFPC interacts with protein kinases, which play crucial roles in cellular signaling. It has been investigated as an inhibitor of kinases involved in cell cycle regulation, DNA repair, and apoptosis. For instance, it shows promise as an ATR kinase inhibitor for antineoplastic therapy .
- DMFPC serves as a valuable building block for synthesizing heterocyclic compounds. Researchers have used it to create fused pyridine derivatives with diverse pharmacological activities. These derivatives often exhibit improved bioavailability and target-specific interactions .
Anticancer Properties
Kinase Inhibition
Heterocyclic Synthesis
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-4-6-13(8-11(10)2)19-17(20)16-9-14-15(21-16)7-5-12(3)18-14/h4-9H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMHIELVSZXJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.